molecular formula C13H18FNO2 B564161 4-Fluorohydroxy Bupropion CAS No. 1076198-13-4

4-Fluorohydroxy Bupropion

Cat. No.: B564161
CAS No.: 1076198-13-4
M. Wt: 239.29
InChI Key: LXAJJRTTWLABBD-UHFFFAOYSA-N
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Description

4-Fluorohydroxy Bupropion is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which potentially alter its pharmacological properties compared to its parent compound, Bupropion.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of polymer-bound pyridinium tribromide to introduce the fluorine atom, followed by hydroxylation using appropriate reagents .

Industrial Production Methods: Industrial production of 4-Fluorohydroxy Bupropion may employ flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine and replaces environmentally harmful solvents with greener alternatives .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorohydroxy Bupropion can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorohydroxy Bupropion has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorohydroxy Bupropion is believed to be similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its antidepressant and smoking cessation effects. Additionally, the presence of the fluorine atom and hydroxyl group may enhance its binding affinity to specific receptors, potentially leading to improved efficacy .

Comparison with Similar Compounds

Uniqueness: 4-Fluorohydroxy Bupropion is unique due to the combined presence of both a fluorine atom and a hydroxyl group. This combination may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages over its parent compound and other derivatives .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAJJRTTWLABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675905
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-13-4
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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